7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C21H23N7O3S2 and its molecular weight is 485.58. The purity is usually 95%.
BenchChem offers high-quality 7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 5-ethylthiophene-2-sulfonyl chloride with piperazine to form 4-((5-ethylthiophen-2-yl)sulfonyl)piperazine. This intermediate is then reacted with 3-methoxybenzaldehyde and 7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidine to form the final product.
Starting Materials
5-ethylthiophene-2-sulfonyl chloride, piperazine, 3-methoxybenzaldehyde, 7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reaction
Step 1: 5-ethylthiophene-2-sulfonyl chloride is reacted with piperazine in the presence of a base such as triethylamine to form 4-((5-ethylthiophen-2-yl)sulfonyl)piperazine., Step 2: 4-((5-ethylthiophen-2-yl)sulfonyl)piperazine is then reacted with 3-methoxybenzaldehyde in the presence of a catalyst such as acetic acid to form an imine intermediate., Step 3: The imine intermediate is then reacted with 7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidine in the presence of a reducing agent such as sodium borohydride to form the final product, 7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine.
properties
IUPAC Name |
7-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3S2/c1-3-17-7-8-18(32-17)33(29,30)27-11-9-26(10-12-27)20-19-21(23-14-22-20)28(25-24-19)15-5-4-6-16(13-15)31-2/h4-8,13-14H,3,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLMODBZPMFLDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
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